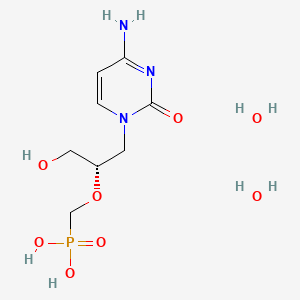
Xylazine hydrochloride
Descripción general
Descripción
Xylazine Hydrochloride is an alpha-2 adrenergic receptor agonist with sedative, analgesic, and muscle relaxant properties . It is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . It is not approved for human use, but it is used as an adulterant in heroin and illicit fentanyl .
Synthesis Analysis
The synthesis of Xylazine involves the reaction of 2,6-dimethylphenylisothiocyanate with 3-amino-1-propanol in a polar solvent to form the corresponding thiourea. Concentrated hydrochloric acid is then added to the thiourea and refluxed to form Xylazine .
Molecular Structure Analysis
Xylazine was optimized in the electronic ground state using Density Functional Theory at B3LYP/6–311+G (d, p) level . The stabilization energies and the electronic transitions were achieved with the aid of Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The chemical reactions of Xylazine involve various electro physical and chemical properties. The vibrational pattern of the molecule was characterized by FT-IR and FT-Raman spectra using Scaled Quantum Mechanical Force Field calculations .
Aplicaciones Científicas De Investigación
Veterinary Anesthetic and Sedative
Xylazine hydrochloride is routinely used as a surgical anesthetic and procedural sedative in veterinary medicine , either alone or in combination with other medications . It is supplied as an injectable solution and sold under multiple brand names .
Alpha-2 Adrenergic Receptor Agonist
Xylazine’s primary mechanism of action is agonism of alpha-2 adrenergic receptors (α2-ARs) leading to inhibition of presynaptic norepinephrine release . However, new data suggests there may be alternative targets .
Research on Harm Reduction Strategies
Xylazine has emerged as a consistent part of the unregulated drug supply in recent months . Addressing the harms of xylazine requires interdisciplinary participation, investment in community-based harm reduction strategies, and improved drug supply surveillance .
Study of Cellular Mechanisms of Action
There is a need for rapid attention to xylazine in the basic sciences to illuminate its cellular mechanisms of action , and in the clinical context to inform best practices for management of xylazine-related health harms .
Understanding Xylazine’s Epidemiology
Understanding xylazine’s epidemiology will require greater investment in drug checking and surveillance . Current successful practices for xylazine wound care are detailed .
Public Health and Policy Context
Xylazine’s public health and policy context is also a significant area of research . The relatively unique context of xylazine demands buy-in from public health professionals, harm reduction professionals, clinicians, basic science researchers, policymakers and more .
Biochemical Applications
Xylazine hydrochloride is an alpha agonist with sedative, analgesic and muscle relaxant properties . It is soluble in water (50 mg/mL) and is used to produce rapid and reversible anesthesia in experimental animals .
Mecanismo De Acción
Target of Action
Xylazine hydrochloride primarily targets the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the regulation of neurotransmitter release in the central nervous system .
Mode of Action
Xylazine hydrochloride acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a decrease in the release of norepinephrine and dopamine in the central nervous system . Its affinity for these receptors is lower than that of other α2 adrenergic receptor agonists such as detomidine and medetomidine .
Biochemical Pathways
The activation of α2 adrenoceptors by xylazine leads to the inhibition of presynaptic norepinephrine release . This results in a decrease in sympathetic outflow from the central nervous system, causing effects such as sedation, analgesia, and muscle relaxation .
Pharmacokinetics
The onset of xylazine’s effects can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours . Once xylazine gains access to the vascular system, it is distributed within the blood, allowing xylazine to enter the heart, lungs, liver, and kidney .
Result of Action
The activation of α2 adrenoceptors by xylazine leads to a range of effects. It causes deep sedation, slows heart rate and respiration, and decreases blood pressure and body temperature . These effects can drop to dangerously low levels that result in a coma or death .
Action Environment
The use of xylazine can lead to hypotension and bradycardia . When combined with central nervous system depressants, such as benzodiazepines or alcohol, it can significantly depress vital functions and increase the risk of overdose and death . Xylazine is sometimes used as an adulterant and combined with opioids and recreational drugs . It has no antidote, and the use of naloxone has no effect on xylazine .
Direcciones Futuras
Addressing the harms of Xylazine requires interdisciplinary participation, investment in community-based harm reduction strategies, and improved drug supply surveillance . The relatively unique context of Xylazine demands buy-in from public health professionals, harm reduction professionals, clinicians, basic science researchers, policymakers, and more .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEFBJRXKKSABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7361-61-7 (Parent) | |
| Record name | Xylazine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040248 | |
| Record name | Xylazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xylazine hydrochloride | |
CAS RN |
23076-35-9 | |
| Record name | Xylazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23076-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylazine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-2-(2,6-xylidino)-4H-1,3-thiazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGC3S0882S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Xylazine hydrochloride?
A1: Xylazine hydrochloride is an alpha2-adrenergic agonist. [] It primarily acts on presynaptic alpha2-adrenoreceptors in the central nervous system, leading to a decrease in norepinephrine release. [] This results in various effects such as sedation, analgesia, and muscle relaxation.
Q2: How does Xylazine hydrochloride affect the cardiovascular system?
A2: Xylazine hydrochloride administration typically causes bradycardia (slow heart rate) and hypotension (low blood pressure) due to its action on the sympathetic nervous system. [, , ]
Q3: Are there specific species differences in the response to Xylazine hydrochloride?
A3: Yes, research indicates species variations in response to Xylazine hydrochloride. For example, studies have shown that ruminants might be more sensitive to the effects of Xylazine hydrochloride compared to non-ruminants. [] Different dosages and recovery times have been observed in various species like moose, caribou, cattle, and sheep. []
Q4: What is the molecular formula and weight of Xylazine hydrochloride?
A4: While the provided research papers don't explicitly mention the molecular formula and weight of Xylazine hydrochloride, this information can be readily obtained from chemical databases.
Q5: Has the stability of Xylazine hydrochloride under various storage conditions been investigated?
A5: Yes, research has examined the hydration and dehydration kinetics of Xylazine hydrochloride, revealing information about its stability under different humidity and temperature conditions. [, ] This data is crucial for developing appropriate storage and handling protocols.
Q6: Does Xylazine hydrochloride exhibit any known catalytic properties?
A6: The provided research primarily focuses on the pharmacological applications of Xylazine hydrochloride. There is no mention of catalytic properties or applications in these papers.
Q7: Have computational methods been used to study Xylazine hydrochloride?
A7: While the provided research primarily focuses on in vivo studies, computational chemistry and modeling could offer valuable insights into the interactions of Xylazine hydrochloride with its target receptors and facilitate the development of improved analogs.
Q8: Is there research on how structural modifications to Xylazine hydrochloride impact its activity and potency?
A8: The provided research does not delve into the SAR of Xylazine hydrochloride. Further investigations focusing on structural analogs and their pharmacological properties would be valuable.
Q9: What are the SHE regulations surrounding the use of Xylazine hydrochloride?
A9: The research papers primarily focus on the scientific and clinical aspects of Xylazine hydrochloride. For comprehensive information on SHE regulations, referring to relevant regulatory agency guidelines is recommended.
Q10: What is the typical route of administration for Xylazine hydrochloride in animal immobilization?
A11: Intramuscular (IM) injection is the most common route of administration for Xylazine hydrochloride in animal immobilization studies. [, , , , , , , , , ] Intravenous (IV) administration has also been investigated for both the drug and its antagonists. [, , , ]
Q11: How is Xylazine hydrochloride metabolized and excreted?
A12: While the research papers don't extensively cover the complete metabolic pathway of Xylazine hydrochloride, one study identifies 2,6-dimethylaniline as a toxic metabolite. [, ] The study demonstrates that both Xylazine and this metabolite are cleared from cattle tissues within 72 hours and from milk within 12 hours. [, ]
Q12: What are the typical induction and recovery times observed with Xylazine hydrochloride in various animal species?
A13: Induction and recovery times vary greatly depending on the species, dosage, and combination with other drugs. For instance, in red deer, induction times averaged around 5 minutes, while recovery times averaged 12-13 minutes with atipamezole reversal. [] In swift foxes, induction times were similarly short, but recovery times were more variable, highlighting the need for careful dosage considerations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)












